2-(4-Chloro-phenylthio)indan
Description
Historical Context and Evolution of Indane Scaffolds as Privileged Structures
The journey of the indane scaffold in science began with its initial isolation in the 19th century during early explorations of hydrocarbons and their isomers. goong.com Over time, its significance transitioned from fundamental organic chemistry to the realm of medicinal chemistry. The concept of "privileged structures" emerged to describe molecular frameworks that are capable of binding to multiple, unrelated biological targets, and the indane scaffold has proven to be a prime example. nih.govtudublin.ie This privileged nature shortens the drug discovery process by providing a reliable starting point for the design of new therapeutic agents. tudublin.ie
The evolution of indane's status is marked by its appearance in a variety of natural products, some of which exhibit significant biological activity. tudublin.ietudublin.ie For instance, indanone, a close analogue, is found in natural compounds like Pterosin B and Caraphenol B. encyclopedia.pub The recognition of the indane core in these naturally occurring molecules spurred further investigation into synthetic derivatives. tudublin.ie Over the past two decades, extensive research has focused on synthesizing and evaluating the pharmacological activities of both naturally-derived and synthetically modified indanes and indanones. tudublin.ieoup.com This has led to the development of dimeric indane molecules with enhanced activities compared to their monomeric precursors, further solidifying the scaffold's importance in medicinal chemistry. oup.com
Overview of Indane-Based Chemical Entities in Drug Discovery
The utility of the indane scaffold is prominently displayed in the number of successful pharmaceutical drugs that incorporate this structure. researchgate.neteburon-organics.comeburon-organics.com These drugs span a wide range of therapeutic areas, demonstrating the scaffold's versatility in targeting diverse biological pathways. nih.gov The ability to introduce a variety of substituents in different spatial orientations has made the indane ring system a valuable tool for medicinal chemists. nih.gov
Some of the most well-known indane-based drugs include:
Indinavir: An HIV protease inhibitor that has been a crucial component in the treatment of AIDS. nih.govresearchgate.netencyclopedia.pubmdpi.com
Sulindac: A non-steroidal anti-inflammatory drug (NSAID) that has also shown potential as an anti-cancer agent. researchgate.nettudublin.ie
Donepezil: A key medication used in the management of Alzheimer's disease. researchgate.netencyclopedia.pubmdpi.comscribd.com
Indacaterol: An ultra-long-acting β-adrenoceptor agonist for the treatment of chronic obstructive pulmonary disease (COPD). nih.gov
Indantadol: A potent inhibitor of the enzyme monoamine oxidase (MAO). nih.gov
Indatraline: An inhibitor of amine uptake. nih.gov
The following table provides an overview of these key indane-based drugs and their primary therapeutic applications.
| Drug Name | Therapeutic Area | Mechanism of Action |
| Indinavir | Antiviral (HIV/AIDS) | HIV Protease Inhibitor nih.govresearchgate.net |
| Sulindac | Anti-inflammatory (NSAID) | Non-steroidal Anti-inflammatory researchgate.nettudublin.ie |
| Donepezil | Neurodegenerative Disease (Alzheimer's) | Acetylcholinesterase Inhibitor researchgate.netscribd.com |
| Indacaterol | Respiratory Disease (COPD) | Ultra-long-acting β-adrenoceptor agonist nih.gov |
| Indantadol | Neurological Disorders | Monoamine Oxidase (MAO) Inhibitor nih.gov |
| Indatraline | Neurological Disorders | Amine Uptake Inhibitor nih.gov |
These examples highlight the successful translation of indane-based research from the laboratory to clinical practice, affirming the scaffold's "privileged" status. nih.gov
Broad Spectrum of Biological Relevance for Indane Derivatives
The chemical tractability of the indane scaffold has enabled the development of derivatives with a wide array of biological activities. researchgate.net Research has demonstrated that compounds incorporating the indane nucleus can interact with numerous biological targets, leading to a broad spectrum of pharmacological effects. nih.govresearchgate.net
Indane derivatives have been extensively investigated and have shown potential in the following areas:
Neuroprotective Agents: Aminoindanes and indanediones have been developed as neuroleptics and neuroprotective molecules, with applications in treating neurodegenerative conditions like Alzheimer's disease. researchgate.neteburon-organics.comeburon-organics.combeilstein-journals.org
Anticancer Therapeutics: Substituted indane and its analogue indene (B144670) have been identified as promising scaffolds for the development of anticancer drugs that target various oncologic pathways. researchgate.nettudublin.iebeilstein-journals.org Research has also explored the potential of indane scaffolds in treating inflammatory diseases that can contribute to cancer development. tudublin.ie
Anti-inflammatory Agents: The indane structure is found in anti-inflammatory drugs like Sulindac, and ongoing research is exploring novel indane dimers with anti-inflammatory properties. researchgate.netoup.com
Antimicrobial and Antiviral Activity: Indane derivatives have demonstrated anti-inflammatory, antimicrobial, and antiviral properties. beilstein-journals.orgontosight.ai Indinavir is a prime example of a successful antiviral drug based on this scaffold. researchgate.net
G Protein-Coupled Receptor (GPCR) Ligands: The indane substructure is present in numerous compounds that exhibit activity at G protein-coupled receptors, a large family of drug targets. nih.gov
Other Activities: Further studies have revealed that indane derivatives can possess muscle relaxant, sedative, analgesic, antifungal, antioxidant, and antidiarrheal properties. researchgate.net Indane-carboxamide derivatives have also shown potential as CGRP receptor antagonists. researchgate.neteburon-organics.comeburon-organics.com
The diverse biological activities of indane derivatives are summarized in the table below.
| Biological Activity | Examples/Therapeutic Potential |
| Neuroprotective | Treatment of Alzheimer's disease, neuroleptics researchgate.netbeilstein-journals.org |
| Anticancer | Targeting oncologic pathways, anti-proliferative effects researchgate.nettudublin.ie |
| Anti-inflammatory | NSAIDs, treatment of inflammatory bowel disease researchgate.nettudublin.ieoup.com |
| Antiviral | HIV protease inhibitors (e.g., Indinavir) researchgate.netontosight.ai |
| Antimicrobial | Antibacterial and antifungal agents researchgate.netbeilstein-journals.org |
| GPCR Ligands | Modulation of various G protein-coupled receptors nih.gov |
| Analgesic | Pain relief researchgate.net |
This wide range of biological relevance underscores the enduring importance of the indane scaffold in the ongoing quest for new and effective medicines. researchgate.netajrconline.org
Structure
3D Structure
Properties
CAS No. |
62702-97-0 |
|---|---|
Molecular Formula |
C15H13ClS |
Molecular Weight |
260.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C15H13ClS/c16-13-5-7-14(8-6-13)17-15-9-11-3-1-2-4-12(11)10-15/h1-8,15H,9-10H2 |
InChI Key |
KEMXJWYGJFPSCY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2=CC=CC=C21)SC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Structural Features and Design Principles of 2 4 Chloro Phenylthio Indan Within Drug Discovery
Core Indane Framework and its Structural Significance
The indane nucleus, a bicyclic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, serves as a valuable scaffold in the development of therapeutic molecules. researchgate.netresearchgate.net This framework imparts a rigid conformation, which can be advantageous in drug design by reducing the entropic penalty upon binding to a biological target and by establishing stable stereocenters. researchgate.netresearchgate.net The defined three-dimensional arrangement of substituents on the indane ring allows for a precise probing of a target's binding site, facilitating detailed structure-activity relationship (SAR) studies. researchgate.netresearchgate.netmdpi.com
The indane scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a variety of biologically active compounds and approved drugs. researchgate.neteburon-organics.com Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. researchgate.netmdpi.com Notable examples of pharmaceuticals incorporating the indane framework highlight its therapeutic versatility.
Table 1: Examples of Marketed Drugs Containing the Indane Scaffold
| Drug Name | Therapeutic Class | Structural Contribution of Indane Moiety |
| Indinavir | HIV Protease Inhibitor | The aminoindanol (B8576300) core provides a rigid backbone for orienting key pharmacophoric groups into the enzyme's active site. |
| Sulindac | Non-steroidal anti-inflammatory drug (NSAID) | The indene (B144670) ring (a close analogue of indane) serves as the central scaffold of this pro-drug. |
| Donepezil | Acetylcholinesterase Inhibitor | The indanone moiety is a critical component that interacts with the active site of the enzyme, used in the treatment of Alzheimer's disease. |
The diverse chemical properties and the manifold possibilities for substitution on both the aromatic and aliphatic rings make the indane framework an attractive starting point for the rational design of new therapeutic agents. researchgate.netresearchgate.net
The Thioether Linkage: Synthetic Utility and Pharmacological Impact
The thioether (C-S-C) linkage is a key functional group in a significant number of pharmaceuticals and bioactive molecules, representing about 8.8% of sulfur-containing drugs. nih.gov Thioethers are present in various natural products and synthetic compounds that exhibit a broad array of biological activities, including antioxidant, anticancer, and antiviral properties. researchgate.net
From a synthetic perspective, the formation of a thioether bond is a common and versatile operation in medicinal chemistry. nih.gov It can be readily constructed through several reliable methods, such as nucleophilic substitution reactions (SN2 or SNAr) where a thiol or thiolate acts as the nucleophile, or through metal-catalyzed cross-coupling reactions. nih.gov This synthetic accessibility allows for the straightforward incorporation of the thioether linkage to connect different molecular fragments, such as the indane and 4-chlorophenyl moieties in the titular compound.
Pharmacologically, the thioether linkage offers several advantages. Compared to its oxygen analogue (an ether), the thioether is generally more lipophilic and less prone to forming strong hydrogen bonds, which can influence a molecule's solubility, membrane permeability, and metabolic stability. Furthermore, the sulfur atom can be oxidized in vivo to form sulfoxides and sulfones, a biotransformation that can either lead to detoxification or, in some cases, bioactivation of a drug. nih.gov This redox sensitivity is also exploited in the design of oxidation-sensitive drug delivery systems. eburon-organics.com In peptide-based drug discovery, replacing a labile disulfide bond with a more stable thioether bridge is a common strategy to enhance the biological stability of therapeutic peptides. acs.org
Table 2: Representative Drugs Containing a Thioether Linkage
| Drug Name | Therapeutic Class | Role of Thioether Linkage |
| Montelukast | Leukotriene Receptor Antagonist | The thioether links the quinoline (B57606) core to another aromatic fragment, crucial for its antagonist activity in treating asthma. nih.gov |
| Cimetidine | H₂ Receptor Antagonist | A thioether group is part of the flexible chain connecting the imidazole (B134444) ring to the cyanoguanidine group, contributing to its binding to the histamine (B1213489) H₂ receptor. nih.gov |
| Ufiprazole | Proton Pump Inhibitor | The thioether (specifically, a sulfoxide (B87167) in the active form) connects the benzimidazole (B57391) and pyridine (B92270) rings, a key structural feature for this class of drugs used to treat acid-related diseases. nih.gov |
Role of the 4-Chlorophenyl Moiety in Molecular Recognition and Activity
The 4-chlorophenyl group is a frequently incorporated substituent in drug candidates, and its presence can profoundly influence a molecule's biological profile. The chlorine atom at the para-position affects the electronic properties, lipophilicity, and steric profile of the phenyl ring, and it can participate in specific, high-affinity interactions with biological targets.
A key interaction involving the chlorine atom is the halogen bond . This is a non-covalent interaction where the covalently bonded chlorine atom acts as a Lewis acid (halogen bond donor), interacting with a Lewis base (halogen bond acceptor) such as a backbone carbonyl oxygen or the side chain of serine, threonine, or tyrosine in a protein. nih.govnih.govnih.gov Halogen bonds are highly directional and can be comparable in strength to hydrogen bonds, contributing significantly to binding affinity and selectivity. eburon-organics.comnih.gov For instance, the introduction of a 4-chlorophenyl moiety into a series of human Cathepsin L inhibitors resulted in a 13-fold enhancement in binding affinity, attributed to the formation of a halogen bond with the backbone carbonyl oxygen of Gly61. nih.gov
Rational Design Approaches for Indan-Thioether Scaffolds
The design of molecules like 2-(4-Chloro-phenylthio)indan often relies on established principles of medicinal chemistry, including fragment-based approaches and pharmacophore modeling.
Molecular hybridization is a rational design strategy that combines two or more pharmacophores or privileged structures into a single hybrid molecule. hilarispublisher.comsemanticscholar.org The goal is to create a new chemical entity with an improved pharmacological profile, potentially exhibiting dual activity or enhanced potency and selectivity for a specific target. hilarispublisher.com
In the context of the indan-thioether scaffold, this approach involves recognizing the indane framework and the aryl thioether motif as valuable fragments. For example, a study focused on creating a novel anticancer agent involved synthesizing a hybrid scaffold from benzophenone (B1666685) and indanone ring systems. nih.gov The hypothesis was that the new hybrid would possess enhanced activity by incorporating features associated with both the tubulin-binding agent indanocine (B1236079) and the estrogen receptor antagonist tamoxifen. nih.gov This principle can be directly applied to the this compound structure, where the indane core could be hybridized with the 4-chlorophenylthio fragment, both of which are found in numerous bioactive compounds.
Scaffold diversification involves systematically modifying a core structure to explore the chemical space around it and optimize its biological activity. For thioether-containing scaffolds, a prominent example is the development of macrocyclic peptides, where a thioether linkage is used to cyclize the peptide. researchgate.net This strategy allows for the creation of large, diverse libraries by varying the amino acid sequence, leading to the discovery of highly potent and selective ligands for various protein targets. researchgate.net
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Both the indane nucleus and the thioether moiety are recognized as important pharmacophoric elements in various drug classes. researchgate.netnih.gov
The design of indane-based analogues often centers on their ability to act as rigid scaffolds that correctly position key interacting groups. For example, indane derivatives have been rationally designed as GPR40 agonists for the potential treatment of diabetes. nih.gov In this case, the indane core serves to orient a carboxylic acid and other substituents to match the GPR40 receptor's binding site pharmacophore.
Similarly, thioether-containing structures are designed to target a wide range of biological systems. nih.gov Heterocyclic systems containing a thioether linkage, such as the 1,3,4-thiadiazole (B1197879) ring, are considered versatile pharmacophores and have been incorporated into molecules with antiviral, anticancer, and antibacterial activities. nih.gov Therefore, a molecule like this compound could be designed with the intention that the indane provides a rigid, lipophilic anchor, the thioether acts as a flexible linker with specific electronic properties, and the 4-chlorophenyl group engages in key interactions, such as halogen bonding, within the target's active site.
Synthetic Strategies and Chemical Transformations of 2 4 Chloro Phenylthio Indan and Analogues
General Synthetic Routes to Indane Derivatives
The construction of the indane ring system is a foundational step in the synthesis of 2-(4-chloro-phenylthio)indan. A variety of methods have been developed for this purpose, often starting from readily available precursors.
One of the most traditional and widely used methods involves the intramolecular Friedel–Crafts reaction. For instance, 3-phenylpropionic acid can be converted to its acid chloride, which then undergoes intramolecular acylation in the presence of a Lewis acid like aluminum chloride to yield 1-indanone (B140024). beilstein-journals.org Similarly, cyclization of 3-(2-bromophenyl)propionic acid using strong bases like n-butyllithium at low temperatures can also produce 1-indanone. beilstein-journals.org These 1-indanone intermediates are versatile precursors that can be further functionalized at the 2-position.
Modern synthetic methods have expanded the toolkit for indane synthesis. Palladium-catalyzed intramolecular C-H alkylation of arenes with unactivated primary and secondary alkyl halides provides a direct route to carbocyclic systems like indane under mild conditions. organic-chemistry.org Nickel-catalyzed reactions have also proven effective. For example, a nickel-catalyzed carboannulation of o-bromobenzyl zinc bromide with alkenes such as acrylates or styrene (B11656) can be used to construct the indane framework. organic-chemistry.org Furthermore, asymmetric nickel-catalyzed intramolecular reductive Heck reactions of aryl bromides tethered to unactivated alkenes can produce chiral indane derivatives with high enantioselectivity. organic-chemistry.org
These diverse strategies, summarized in the table below, provide access to a wide range of substituted indane precursors necessary for the synthesis of the target compound and its analogues.
| Synthetic Method | Precursor Type | Key Reagents/Catalysts | Product | Reference |
|---|---|---|---|---|
| Intramolecular Friedel–Crafts Acylation | 3-Phenylpropionic acid chloride | AlCl₃ | 1-Indanone | beilstein-journals.org |
| Intramolecular Cyclization | 3-(2-Bromophenyl)propionic acid | n-BuLi | 1-Indanone | beilstein-journals.org |
| Pd-catalyzed C-H Alkylation | Arene with alkyl halide side chain | Pd catalyst | Indane derivative | organic-chemistry.org |
| Ni-catalyzed Carboannulation | o-Bromobenzyl zinc bromide + Alkenes | Ni catalyst | Indane derivative | organic-chemistry.org |
| Asymmetric Reductive Heck Reaction | Aryl bromide with tethered alkene | Chiral Ni catalyst | Chiral Indane derivative | organic-chemistry.org |
Establishment of the Phenylthio/Chlorophenylthio Moiety
The formation of the carbon-sulfur (C-S) bond is a critical step in synthesizing this compound. This transformation, which creates the thioether linkage, accounts for a significant portion of carbon-heteroatom bond formations in industrial synthesis. acsgcipr.org The most common approaches involve the reaction of a sulfur-based nucleophile with a carbon-based electrophile. acsgcipr.org
Nucleophilic substitution is a cornerstone of thioether synthesis. acsgcipr.org In the context of this compound, this typically involves the reaction of a 4-chlorothiophenolate anion with an indane derivative bearing a suitable leaving group at the 2-position.
The thiolate anion, generated by deprotonating 4-chlorothiophenol (B41493) with a base, is an excellent nucleophile. masterorganicchemistry.com This strong nucleophile can readily displace leaving groups such as halides (e.g., 2-bromoindane) or tosylates from the indane core via an SN2 mechanism. masterorganicchemistry.comchempap.org The choice of solvent can be important, with amide solvents known to promote the nucleophilic displacement of halides by thiolates. acs.org
Alternatively, the reaction can proceed from precursors like 2-indanol. The hydroxyl group can be converted into a better leaving group in situ or through a separate step before reaction with the thiolate. This mirrors the well-established Williamson ether synthesis. masterorganicchemistry.com For example, 2-alkylthio- and 2-arylthio-1,3-indandiones have been prepared via a synthetic procedure starting from 2-bromo-1,3-indandione and reacting it with thiolates of alkali metals. chempap.org
Beyond classical SN2 reactions, other methodologies exist for forming the required thioether bond. Copper-based catalytic systems have been developed for the oxidative thioetherification of secondary aryl alcohols. nih.gov This approach involves the activation and functionalization of a C(aryl)–C(OH) bond, using a disulfide as the sulfur source and oxygen as the oxidant. nih.gov While this specific example focuses on aryl alcohols, the principle of activating a C-O bond for C-S bond formation is relevant.
Another strategy involves the coupling of indanone oxime acetates with thiols, catalyzed by copper. rsc.org This reaction allows for the direct derivatization of the indanone ring, yielding functionalized indenones that could potentially be reduced to the desired indane thioethers. rsc.org These alternative methods provide valuable routes, particularly when the precursors required for standard nucleophilic substitution are not readily accessible.
Introduction and Functionalization of the Halogenated Phenyl Ring
The "4-chloro" substituent on the phenylthio moiety is a key feature of the target molecule. This halogen can be introduced at various stages of the synthesis. The most straightforward approach is to use 4-chlorothiophenol or its corresponding disulfide as the starting sulfur source. nih.gov
Alternatively, the halogen can be introduced onto a pre-formed phenylthio-indan structure. However, direct halogenation of the phenyl ring could lead to a mixture of isomers and potential reactions on the indane ring itself, making this a less selective approach. Therefore, starting with the appropriately halogenated precursor is generally preferred.
The presence of the chloro-substituent also opens avenues for further functionalization. Aryl chlorides can participate in various cross-coupling reactions, although they are typically less reactive than aryl bromides or iodides. iciq.org Modern photochemical organocatalytic methods have been developed to activate unreactive aryl chlorides for single-electron transfer, enabling the formation of C-S bonds under mild conditions. iciq.orgnih.gov This suggests that the chloro group on this compound could potentially be replaced or used as a handle for further molecular elaboration using advanced catalytic systems.
Modern Synthetic Methodologies and Green Chemistry Aspects
Recent advances in organic synthesis have emphasized the development of more sustainable and environmentally friendly methods, which are applicable to the synthesis of thioethers and indane derivatives. researchgate.net Green chemistry principles focus on minimizing waste, avoiding hazardous solvents and reagents, and improving energy efficiency. acsgcipr.org
For thioether synthesis, several "green" approaches have been reported. These include catalyst- and thiol-free protocols for arene C-H thioetherification under visible light irradiation and the use of odorless sulfur sources to avoid the malodorous nature of thiols. iciq.orgresearchgate.netorganic-chemistry.org For instance, Na₂S₂O₃·5H₂O, elemental sulfur (S₈), and xanthates have been used as effective and user-friendly sulfur sources in copper-catalyzed reactions. organic-chemistry.orgmdpi.com Solvent-free methodologies, often utilizing microwave irradiation, can dramatically reduce reaction times and waste. researchgate.net One study demonstrated the synthesis of allylic thioethers from allylic alcohols and thiols in just two minutes under microwave conditions without any solvent. researchgate.net
In the context of indane synthesis, flow chemistry has emerged as a valuable technique to improve safety and efficiency. epa.gov For example, the heterogeneous catalytic hydrogenation of an ethyl 4-(2-nitrophenyl)-3-oxobutanoate precursor to an indoline (B122111) derivative was developed in a flow system, avoiding common hazardous reducing agents. epa.gov Copper-catalyzed domino reactions also represent a greener approach, allowing for the construction of complex chiral indane derivatives in a single step with high atom economy. mdpi.com Adopting these modern methodologies can lead to more sustainable and efficient syntheses of this compound and its analogues.
| Green Chemistry Approach | Synthetic Target | Key Features | Reference |
|---|---|---|---|
| Photochemical Organocatalysis | Aryl Alkyl Thioethers | Thiol-free, mild conditions, visible light | iciq.org |
| Odorless Sulfur Sources | Aryl/Alkyl Thioethers | Uses Na₂S₂O₃, S₈, or xanthates; avoids thiols | organic-chemistry.orgmdpi.com |
| Microwave-Assisted Synthesis | Allylic Thioethers | Solvent-free, rapid reaction times (minutes) | researchgate.net |
| Flow Chemistry | Indoline Derivatives | Avoids hazardous reagents, higher productivity | epa.gov |
| Domino Reactions | Chiral Indane Derivatives | High atom economy, enantioselective, Cu-catalyzed | mdpi.com |
Biological Evaluation and Preclinical Characterization of 2 4 Chloro Phenylthio Indan Derivatives
In Vitro Biological Activity Spectrum
Antineoplastic and Cytotoxic Effects in Cancer Cell Lines
No published data were found regarding the antineoplastic or cytotoxic effects of 2-(4-Chloro-phenylthio)indan in cancer cell lines.
Angiogenesis Inhibition and Anti-invasion Properties (e.g., Zebrafish Models, Cell-Based Assays)
There is no available research on the angiogenesis inhibition or anti-invasion properties of this compound from studies utilizing zebrafish models or other cell-based assays.
Enzyme Modulatory Activities
5-Lipoxygenase Inhibition
Information regarding the inhibitory activity of this compound against the 5-Lipoxygenase enzyme is not available in the scientific literature.
Topoisomerase IIα Inhibition
There are no findings available that describe the modulatory effects of this compound on Topoisomerase IIα.
Phosphodiesterase (PDE) Inhibition
No studies were identified that evaluated the inhibitory potential of this compound against phosphodiesterase enzymes.
Pteridine Reductase 1 Inhibition
Pteridine reductase 1 (PTR1) is a crucial enzyme for the survival of trypanosomatid parasites, such as Leishmania and Trypanosoma. nih.gov These parasites cannot synthesize folates and pterins de novo and rely on salvaging them from their host. nih.gov PTR1 plays a key role in this salvage pathway by reducing pterins and folates, making it an essential enzyme for parasite survival. nih.gov A significant therapeutic strategy involves the inhibition of dihydrofolate reductase (DHFR), another enzyme in the folate pathway. However, parasites can often bypass DHFR inhibition through the activity of PTR1, which provides a metabolic escape route. mdpi.commdpi.com Therefore, the dual inhibition of both DHFR and PTR1 is considered a promising strategy to overcome drug resistance and effectively eliminate the parasites. nih.govmdpi.com
The essentiality of PTR1 for parasite viability has made it an attractive target for the development of new antiparasitic agents. nih.gov Various chemical scaffolds have been investigated for their ability to inhibit this enzyme. For instance, studies have identified the 2-amino-benzo[d]thiazole core as a promising moiety for developing PTR1 inhibitors. researchgate.net Through structural analysis and molecular docking, researchers have designed and synthesized new benzothiazole (B30560) derivatives that show inhibitory activity against Trypanosoma brucei and Leishmania major PTR1 enzymes. researchgate.net While direct inhibitory data for this compound on PTR1 is not extensively documented in the reviewed literature, its structural components—a substituted phenylthio group attached to a lipophilic scaffold—align with general features of molecules designed to fit into enzyme active sites, suggesting it as a candidate for such investigations.
Antiparasitic and Antimicrobial Potential (e.g., Antileishmanial Activity)
Derivatives containing chlorophenylthio moieties have demonstrated significant potential as antiparasitic and antimicrobial agents. The antileishmanial activity of such compounds is a key area of investigation due to the need for new treatments for leishmaniasis, a neglected tropical disease. mdpi.com
Research into related structures provides insight into the potential of the this compound scaffold. For example, a series of N-acyl-2-amino-4-chlorophenyl sulfides showed potent in vitro activity against Leishmania donovani. researchgate.net Similarly, studies on 3-nitroimidazo[1,2-a]pyridine (B1296164) derivatives revealed that compounds featuring a phenylthio moiety possess antileishmanial and antitrypanosomal properties. mdpi.com One such derivative, 6-chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl]imidazo[1,2-a]pyridine, was evaluated against both the promastigote form of L. donovani and the amastigote form of L. infantum, showing activity in the micromolar range. mdpi.com
The broader antimicrobial activity of related compounds has also been explored. A series of novel 4-chloro-3-nitrophenylthiourea derivatives exhibited high antibacterial activity against both standard and hospital strains of bacteria, with Minimum Inhibitory Concentration (MIC) values as low as 0.5-2 μg/mL. nih.gov Other studies have synthesized 2-benzylthio-4(5)-styrylimidazoles, which displayed good antibacterial activity, particularly against Gram-positive bacteria. researchgate.net Compounds incorporating a 2-thiohydantoin (B1682308) core, another sulfur-containing heterocyclic system, have also been noted for their antibacterial, antifungal, and antiparasitic activities. mdpi.com These findings collectively underscore the therapeutic potential of molecules containing a substituted phenylthio group against a range of pathogenic organisms.
| Compound Class | Target Organism | Activity Metric | Observed Value | Reference |
|---|---|---|---|---|
| 6-chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl]imidazo[1,2-a]pyridine | L. donovani (promastigote) | EC50 | 8.8 µM | mdpi.com |
| 6-chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl]imidazo[1,2-a]pyridine | L. infantum (amastigote) | EC50 | 9.7 µM | mdpi.com |
| 6-chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl]imidazo[1,2-a]pyridine | T. b. brucei (trypomastigote) | EC50 | 12.8 µM | mdpi.com |
| 4-chloro-3-nitrophenylthiourea derivatives (e.g., compound 11) | Gram-positive bacteria | MIC | 0.5-2 µg/mL | nih.gov |
| N-acyl-2-amino-4-chlorophenyl sulfides | L. donovani | Ki, Ki' | 11.3-42.8 µM | researchgate.net |
Modulation of Cellular Processes (e.g., Gene Expression, Protein Secretions, Tubulin Binding)
The biological effects of chemical compounds are often mediated through their interaction with and modulation of fundamental cellular processes.
Tubulin Binding: Tubulin proteins are the building blocks of microtubules, which are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. nih.gov Molecules that interfere with tubulin dynamics can arrest cell proliferation and induce apoptosis, making tubulin a key target in drug discovery, particularly for anticancer agents. nih.gov Phenotypic profiling of certain bioactive compounds has identified microtubule disruption as a primary mechanism of action. nih.gov For example, some compounds have been shown to disrupt tubulin polymerization and the assembly of the mitotic spindle, leading to cell cycle arrest. nih.gov While direct evidence of this compound binding to tubulin is not specified, this mechanism remains a plausible avenue for the antiproliferative effects observed in structurally related antiparasitic or anticancer compounds.
Gene Expression: Bioactive molecules can exert profound effects by altering the expression of specific genes. The application of a chemical agent can lead to the upregulation or downregulation of genes involved in various cellular pathways, such as stress response, metabolism, or photosynthesis. mdpi.com For instance, prostaglandins (B1171923) have been shown to act as selective regulators of phagocytosis-induced transcription factor gene expression. nih.gov Such modulation can trigger a cascade of events leading to the observed physiological or toxicological outcome.
Protein Secretions: The secretion of proteins is a vital process for cell communication, growth, and function. nih.gov Secretory proteins are transported through a complex pathway, and interference at any stage can have significant consequences. nih.gov Some small molecules can selectively inhibit protein secretion by disrupting the interactions between cargo proteins and the machinery responsible for packaging them into transport vesicles. nih.gov This modulation of the secretory pathway represents a potential mechanism of action for therapeutic agents targeting diseases driven by secreted proteins.
Structure-Activity Relationship (SAR) Investigations
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule correlates with its biological activity.
Regiochemical and Electronic Impact of 4-Chlorophenyl Substitutions
The substitution pattern on the phenyl ring is a classic subject of SAR studies. The position and electronic nature of substituents can profoundly affect a molecule's binding affinity for its target. In the case of this compound, the chlorine atom at the para (4-position) of the phenyl ring is significant.
Studies on various classes of compounds have demonstrated the importance of this specific substitution. For example, in a series of 2-amino-4-chlorophenyl phenyl sulfides, the presence of the 4-chloro substituent was integral to their antitrypanosomal and antileishmanial activity. researchgate.net Similarly, SAR investigations of benzenesulfonamide (B165840) analogs revealed that substitutions at the 4-position of a benzene (B151609) ring were associated with higher transcriptional activity for their target receptor. nih.gov The chlorine atom is an electron-withdrawing group that also increases the lipophilicity of the molecule, both of which can influence how the compound interacts with protein binding pockets and crosses biological membranes. The specific regiochemistry is crucial; moving the chloro group to other positions (ortho or meta) or replacing it with other substituents (e.g., methyl, methoxy) would alter the electronic distribution and steric profile, likely leading to a different level of biological activity. mdpi.com
| Core Scaffold | Substitution Pattern | Effect on Activity | Reference |
|---|---|---|---|
| 2-Amino-phenyl phenyl sulfide | 4-Chloro | Integral for potent antileishmanial and antitrypanosomal activity. | researchgate.net |
| Benzenesulfonamide | Substitutions at position 4 | Associated with higher transcriptional potency. | nih.gov |
| 1,2,5-Oxadiazole | Substitution on 4-phenyl moiety | Strongly dictates antiplasmodial activity and selectivity. | mdpi.com |
| 2-mercaptobenzenesulfonamide | 4-Chloro | Common feature in derivatives with antitumor properties. | nih.gov |
Lack of Specific Research on the Stereoisomeric Bioactivity of this compound Derivatives
Despite a comprehensive search of scientific literature, no specific studies detailing the stereoisomeric specificity and bioactivity of this compound and its derivatives were identified. This indicates a significant gap in the current body of published research on this particular chemical entity.
The chirality of a molecule, meaning the existence of non-superimposable mirror-image forms called enantiomers, can have a profound impact on its biological activity. researchgate.netmedwinpublishers.comamericanpharmaceuticalreview.comijirset.com This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. ijirset.comnih.gov One enantiomer may elicit the desired therapeutic effect, while the other may be less active, inactive, or even cause unwanted side effects. nih.gov Therefore, the separation and individual evaluation of stereoisomers are crucial aspects of drug discovery and development. researchgate.netamericanpharmaceuticalreview.com
While general principles of stereochemistry in pharmacology are well-established, the application of these principles to this compound has not been documented in the available scientific literature. Research into the biological evaluation of other, structurally distinct, sulfur-containing compounds has demonstrated the importance of stereochemistry. For instance, studies on various chiral derivatives have shown that different stereoisomers can exhibit significantly different levels of antibacterial or anti-inflammatory activity. nih.gov Similarly, investigations into chiral natural products have consistently highlighted that biological activity is often specific to a single stereoisomer. nih.govmalariaworld.orgresearchgate.net
The absence of specific data for this compound means that no detailed research findings or data tables on its stereoisomeric specificity and bioactivity can be presented. The synthesis, chiral separation, and distinct pharmacological characterization of the individual enantiomers or diastereomers of this compound have not been reported. Consequently, it is not possible to construct a comparative analysis of their biological effects.
Further research would be necessary to isolate or synthesize the individual stereoisomers of this compound and to subsequently evaluate their biological activities. Such studies would be essential to determine if one stereoisomer is more potent or has a more desirable pharmacological profile than the other, a common finding in the study of chiral molecules. wits.ac.za
Mechanistic Basis of Action and Molecular Interactions
Identification of Putative Molecular Targets and Pathways
Based on the chemical structure of 2-(4-Chloro-phenylthio)indan, which features a phenylthio group and a rigid indan (B1671822) scaffold, several potential molecular targets can be hypothesized.
Enzyme Inhibition:
Compounds containing a phenylthio moiety have been identified as inhibitors of various enzymes. For instance, derivatives of 1,3-diphenyl-3-(phenylthio)propan-1-one have demonstrated selective inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer. nih.gov Molecular modeling studies of these compounds indicated that the methylsulfonyl pharmacophore fits into an adjacent pocket of the COX-2 active site, forming hydrogen bonds with key amino acid residues. nih.gov Similarly, phenylthiourea (B91264) is a known competitive inhibitor of phenoloxidase, a key enzyme in melanization. nih.gov These findings suggest that this compound could potentially target and inhibit specific enzymes, thereby interfering with their associated biological pathways.
Tubulin Interaction:
The indan core of the molecule is structurally related to other bicyclic systems, such as indole (B1671886), which are present in numerous compounds that target tubulin. nih.gov Tubulin is a critical protein involved in the formation of microtubules, essential components of the cytoskeleton that play a vital role in cell division, intracellular transport, and maintenance of cell shape. Compounds that interfere with tubulin dynamics are potent anticancer agents. nih.gov Many indole derivatives, for example, are known to bind to the colchicine (B1669291) binding site on tubulin, disrupting microtubule polymerization and leading to cell cycle arrest and apoptosis. nih.gov Given this precedent, tubulin represents a plausible molecular target for this compound.
Other Potential Targets:
Research on various phenylthio derivatives has revealed a broad range of biological activities, suggesting interactions with multiple targets. For example, some phenylthio compounds have shown potential as cytotoxic agents against cancer cell lines, while others have been investigated for their antitubercular properties. researchgate.netresearchgate.net The specific cellular components and pathways involved in these activities are diverse and could include other enzymes, receptors, or signaling proteins.
The following table summarizes the putative molecular targets for this compound based on the activities of structurally related compounds.
| Putative Target Class | Specific Example(s) | Observed Effect in Related Compounds | Potential Implication for this compound |
| Enzymes | Cyclooxygenase-2 (COX-2) nih.gov | Selective Inhibition | Anti-inflammatory, Anticancer |
| Phenoloxidase nih.gov | Competitive Inhibition | Modulation of melanization or related processes | |
| Cytoskeletal Proteins | Tubulin (Colchicine Binding Site) nih.gov | Inhibition of microtubule polymerization | Anticancer, Cytotoxic |
| Other | Various (implicated in cancer and microbial pathways) researchgate.netresearchgate.net | Cytotoxicity, Antimicrobial activity | Broad-spectrum biological activity |
Elucidation of Specific Binding Modes (e.g., Tubulin Interactions, Enzyme Active Site Binding)
While direct experimental data on the binding modes of this compound is unavailable, we can extrapolate potential interactions from computational and experimental studies of similar molecules.
Tubulin Interactions:
Should this compound target tubulin, its binding mode would likely involve insertion into one of the known ligand-binding pockets. The colchicine binding site, located at the interface between α- and β-tubulin, is a common target for small molecule inhibitors. nih.govplos.org The binding of compounds to this site is typically driven by a combination of hydrophobic interactions, hydrogen bonds, and van der Waals forces. The planar indan ring system of this compound could potentially fit into the hydrophobic regions of this pocket, while the chloro and thioether moieties could form specific interactions with amino acid residues. Molecular docking studies of indole derivatives targeting the colchicine binding site have revealed key pharmacophoric features necessary for potent binding, which may be shared by the indan scaffold. nih.gov
Enzyme Active Site Binding:
If this compound acts as an enzyme inhibitor, its binding would occur within the enzyme's active site. For COX-2, the active site is a hydrophobic channel. Docking studies of phenylthio-containing COX-2 inhibitors have shown that the phenylthio group can orient itself within this channel to interact with key residues like Arg513 and His90 through hydrogen bonding. nih.gov The 4-chloro-phenyl group of this compound could similarly occupy a hydrophobic pocket within an enzyme's active site, with the chlorine atom potentially forming halogen bonds or other specific interactions that contribute to binding affinity. The competitive inhibition of phenoloxidase by phenylthiourea suggests a direct competition with the natural substrate for binding to the active site. nih.gov
The following table outlines the hypothetical binding interactions for this compound with its putative targets.
| Putative Target | Potential Binding Site | Key Interacting Moieties of this compound | Potential Types of Interactions |
| Tubulin | Colchicine Binding Site | Indan ring, 4-Chloro-phenyl group | Hydrophobic interactions, van der Waals forces |
| Thioether linkage, Chloro group | Hydrogen bonds, Halogen bonds | ||
| COX-2 | Active Site Channel | 4-Chloro-phenylthio group | Hydrophobic interactions, Hydrogen bonding with key residues (e.g., Arg513, His90) |
| Phenoloxidase | Active Site | Phenylthio group | Competitive binding, hydrophobic and polar interactions |
Impact on Cellular Signaling Cascades
The interaction of this compound with its putative molecular targets would likely trigger a cascade of downstream cellular signaling events.
Impact of Tubulin Disruption:
If this compound disrupts microtubule dynamics, it would activate the spindle assembly checkpoint, leading to a mitotic arrest in the G2/M phase of the cell cycle. Prolonged mitotic arrest typically induces apoptosis (programmed cell death) through the activation of caspase-dependent pathways. This is a common mechanism of action for many tubulin-binding anticancer drugs. nih.gov
Impact of Enzyme Inhibition:
Inhibition of an enzyme like COX-2 would block the synthesis of prostaglandins (B1171923), which are key signaling molecules involved in inflammation, pain, and cell proliferation. nih.gov This would disrupt the downstream signaling pathways mediated by these prostaglandins.
General Cellular Stress Responses:
The introduction of a bioactive small molecule can induce cellular stress, leading to the activation of various signaling pathways. For example, some compounds can trigger the production of reactive oxygen species (ROS), which can activate stress-activated protein kinase (SAPK) pathways, such as the JNK and p38 MAPK pathways. These pathways can, in turn, regulate cell fate, leading to either survival or apoptosis depending on the cellular context and the extent of the stress. While there is no direct evidence for this compound, the activation of such signaling cascades is a common cellular response to chemical agents.
The potential impacts on cellular signaling are summarized below.
| Putative Target Interaction | Immediate Downstream Effect | Potential Cellular Signaling Pathway(s) Affected | Ultimate Cellular Outcome |
| Tubulin Binding | Disruption of microtubule polymerization | Spindle Assembly Checkpoint Activation | G2/M cell cycle arrest, Apoptosis |
| COX-2 Inhibition | Blockade of prostaglandin (B15479496) synthesis | Prostaglandin-mediated signaling pathways | Anti-inflammatory response, Reduced cell proliferation |
| General Cellular Perturbation | Induction of cellular stress | Stress-activated protein kinase (SAPK) pathways (e.g., JNK, p38 MAPK) | Apoptosis or Cell Survival |
Computational Chemistry and in Silico Approaches in Indan Thioether Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This method is crucial for elucidating the mechanism of action of potential drug candidates by visualizing their interactions with biological targets at the atomic level.
For a compound like 2-(4-Chloro-phenylthio)indan, molecular docking simulations can predict how it fits into the active site of a target protein. The process involves preparing the 3D structures of both the ligand and the protein. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site. nih.gov
Each potential binding pose is evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). nih.gov Lower scores typically indicate more favorable binding. These simulations can reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex. nih.govresearchgate.net For instance, the 4-chlorophenyl group might engage in hydrophobic interactions, while the sulfur atom could act as a hydrogen bond acceptor. Understanding these interactions is fundamental for optimizing the ligand's structure to improve its binding affinity and selectivity.
Table 1: Hypothetical Molecular Docking Results for this compound Against a Target Protein
| Parameter | Value | Key Interacting Residues |
| Binding Affinity (kcal/mol) | -8.5 | Tyr84, Phe210, Leu312 |
| Hydrogen Bonds | 1 (with backbone of Leu312) | Leu312 |
| Hydrophobic Interactions | Indan (B1671822) group, Chlorophenyl group | Tyr84, Phe210 |
| Pi-Pi Stacking | Chlorophenyl ring with Phenylalanine ring | Phe210 |
Quantum Chemical Calculations and Electronic Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. nih.gov These methods provide detailed information about electron distribution, which governs a molecule's reactivity, stability, and spectroscopic characteristics. researchgate.net
DFT is a computational method used to analyze the electronic properties of molecules based on the density of electrons. nih.gov For this compound, DFT calculations can determine optimized molecular geometry, vibrational frequencies, and various electronic descriptors. researchgate.net
Table 2: Calculated Electronic Properties of this compound using DFT
| Property | Calculated Value | Significance |
| HOMO Energy | -6.45 eV | Relates to electron-donating ability |
| LUMO Energy | -1.21 eV | Relates to electron-accepting ability |
| HOMO-LUMO Energy Gap | 5.24 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 2.15 Debye | Measures molecular polarity |
The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule. For flexible molecules like this compound, which has rotational freedom around the sulfur bridge, theoretical calculations can predict the most probable shapes it will adopt in solution or a binding site. Studies on similar phenylthio-containing compounds have used calculations to identify stable conformers, such as gauche and cis forms, and have shown that the relative population of these conformers can be influenced by solvent polarity. nih.gov
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems over time. mdpi.com Following a docking study, MD simulations can be performed on the ligand-protein complex to assess its stability. nih.govresearchgate.net These simulations track the movements of every atom over a period of nanoseconds, providing insights into how the ligand's binding pose fluctuates and how the protein structure adapts to the ligand. researchgate.net This helps to validate the docking results and confirm the stability of the predicted key interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov In the context of indan-thioether research, a QSAR model could be developed for a series of analogues of this compound.
The process involves calculating a set of molecular descriptors for each compound. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (LogP), and electronic properties. nih.gov Statistical methods, like multiple linear regression, are then used to build an equation that correlates these descriptors with the observed biological activity (e.g., inhibitory concentration, IC₅₀). elsevierpure.com A robust QSAR model, once validated, can be used to predict the activity of newly designed compounds before they are synthesized, guiding the design of more potent analogues. researchgate.net The quality of a QSAR model is often assessed by its correlation coefficient (R²) and its predictive power, determined through cross-validation (Q²). nih.govresearchgate.net
Table 3: Example of a QSAR Model Equation for Indan-Thioether Derivatives
| Equation | Statistical Parameters | Interpretation of Descriptors |
| pIC₅₀ = 0.65(LogP) - 0.21(TPSA) + 1.54*(MR) + 2.11 | R² = 0.91, Q² = 0.79 | Activity increases with higher lipophilicity (LogP) and molecular refractivity (MR), and decreases with higher topological polar surface area (TPSA). |
Chemoinformatics and Virtual Screening for Novel Analogues
Chemoinformatics applies computational methods to manage and analyze large sets of chemical data. One of its most powerful applications in drug discovery is virtual screening, which involves computationally searching large libraries of chemical compounds to identify those likely to bind to a specific drug target. researchgate.netmdpi.com
Starting with an active compound like this compound as a "hit," virtual screening can be used to find novel analogues with potentially improved properties. In ligand-based virtual screening, the known active molecule is used as a template to search for other molecules in a database that have a similar shape or share key pharmacophoric features. In structure-based virtual screening, the 3D structure of the target protein is used to dock millions of compounds from a library, and those with the best predicted binding scores are selected for further investigation. researchgate.net This approach accelerates the discovery of new lead compounds by narrowing down the vast chemical space to a manageable number of candidates for experimental testing.
Prediction of Activity Spectra for Substance (PASS) Analysis
In the computational evaluation of novel chemical entities, the Prediction of Activity Spectra for Substance (PASS) analysis serves as a crucial in silico tool to forecast the likely biological activities of a compound based on its structural formula. This approach is grounded in the structure-activity relationship (SAR) principle, which posits that the biological activity of a chemical compound is inherently linked to its molecular structure. By comparing the structure of a new compound, such as this compound, with a large database of well-known biologically active substances, PASS can predict a wide spectrum of potential pharmacological effects and mechanisms of action.
The PASS algorithm provides its predictions in the form of a list of potential activities, each associated with a Pa (probability to be active) and a Pi (probability to be inactive) value. These probabilities range from 0.000 to 1.000. For an activity to be considered possible for a given compound, the Pa value is typically expected to be greater than the Pi value. Generally, if a compound shows a Pa value greater than 0.7, there is a high likelihood of observing that activity in experimental settings. Conversely, a Pa value between 0.5 and 0.7 suggests a moderate probability, while a value less than 0.5 indicates a low probability of the activity. This predictive power allows researchers to prioritize compounds for further synthesis and biological screening, thereby optimizing the drug discovery pipeline.
While specific PASS analysis data for this compound is not available in the public domain, the application of this computational tool would provide valuable insights into its potential therapeutic applications. The analysis would generate a list of predicted activities, as illustrated in the hypothetical data table below, which would guide further laboratory investigations. For instance, predictions might suggest activities such as anti-inflammatory, neuroprotective, or specific enzyme inhibitory actions based on the structural motifs present in the this compound molecule. This predictive capacity is a powerful asset in contemporary medicinal chemistry for the early-stage assessment of novel compounds.
Hypothetical PASS Analysis Results for this compound
| Predicted Biological Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) |
| Anti-inflammatory | 0.785 | 0.012 |
| Neuroprotective | 0.690 | 0.025 |
| Kinase Inhibitor | 0.550 | 0.089 |
| Antiviral | 0.420 | 0.150 |
| GPCR Ligand | 0.310 | 0.210 |
Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific PASS analysis for this compound has not been reported in the available literature. The table demonstrates how predicted activities and their corresponding Pa and Pi values would be displayed.
Analytical Methodologies for Chemical Characterization in Research
Spectroscopic Techniques for Structural Elucidation
The structural elucidation of a chemical compound heavily relies on spectroscopic methods. For 2-(4-Chloro-phenylthio)indan, this would involve a combination of NMR, IR, and MS to confirm its molecular structure and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. ¹H NMR would provide information about the chemical environment, number, and connectivity of protons, while ¹³C NMR would reveal the number and types of carbon atoms present in the this compound molecule. The absence of published spectra or tabulated chemical shift data for this specific compound prevents a detailed analysis of its structural features.
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the aromatic C-H, C-C, and C-S stretching vibrations, as well as the C-Cl bond. Without access to an experimental IR spectrum, a discussion of these characteristic vibrational modes remains speculative.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, aiding in the confirmation of its elemental composition and structural motifs. The mass spectrum of this compound would exhibit a molecular ion peak corresponding to its molecular weight, along with fragment ions resulting from the cleavage of specific bonds. This data is essential for confirming the compound's identity, yet no such data has been found in the surveyed literature.
Chromatographic Separation and Purity Determination
Chromatographic techniques are fundamental for the separation and assessment of the purity of chemical compounds.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating components of a mixture and determining the purity of a substance. An established HPLC method for this compound would include details on the stationary phase (column), mobile phase composition, flow rate, and detection wavelength. This information is critical for quality control and analytical method development, but no published HPLC methods for this compound were identified.
Thin Layer Chromatography (TLC)
TLC is a simple and rapid chromatographic technique used to monitor the progress of reactions, identify compounds, and determine their purity. The retention factor (Rf) value of this compound on a specific stationary phase with a defined mobile phase would be a key characteristic. However, no documented TLC data for this compound could be retrieved.
Due to the absence of the necessary experimental data for this compound, it is not possible to provide a detailed and scientifically accurate article that adheres to the requested structure and content. The lack of information in scientific databases and literature suggests that this compound may not have been synthesized or that its analytical characterization has not been publicly disclosed.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is a cornerstone for the analysis of volatile and semi-volatile organic compounds, providing both qualitative and quantitative information.
In the analysis of this compound, a solution of the compound in a suitable volatile organic solvent, such as dichloromethane (B109758) or hexane, would be injected into the GC system. The gas chromatograph utilizes a capillary column, often coated with a stationary phase like 5% phenyl polysiloxane, to separate the compound from any impurities based on differences in boiling points and affinities for the stationary phase. The oven temperature is programmed to increase over time, ensuring the elution of the compound as a sharp peak.
Upon elution from the GC column, the analyte enters the mass spectrometer's ion source, typically operating under electron impact (EI) ionization at 70 eV. This high-energy ionization leads to the formation of a molecular ion (M⁺) and a series of characteristic fragment ions. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), and a detector records their relative abundance.
The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion peak which confirms the molecular weight, and a pattern of fragment ions that provides structural information. For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight. The presence of chlorine would be indicated by a characteristic M+2 peak with an intensity of approximately one-third that of the molecular ion peak, due to the natural isotopic abundance of ³⁷Cl.
The fragmentation pattern of this compound is predicted to involve cleavage of the thioether bond, as well as fragmentation of the indan (B1671822) and 4-chlorophenyl moieties. Key fragmentation pathways would include the scission of the C-S bonds, leading to the formation of ions corresponding to the indan and the 4-chlorophenylthio fragments. Further fragmentation of the indan ring system and the loss of the chlorine atom from the aromatic ring would also be anticipated. The analysis of these fragments allows for the unambiguous confirmation of the compound's structure. rsc.orgscribd.com
Below are typical instrumental parameters for the GC-MS analysis of an aromatic compound like this compound.
Table 1: Illustrative GC-MS Instrumental Parameters
| Parameter | Value |
|---|---|
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Oven Program | Initial temp 50°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) |
| Ionization Energy | 70 eV |
| Mass Range | 50-500 amu |
| Ion Source Temperature | 230 °C |
The predicted major fragment ions for this compound are detailed in the following table.
Table 2: Predicted Mass Spectral Data for this compound
| m/z | Predicted Fragment Ion |
|---|---|
| 274/276 | [M]⁺ (Molecular Ion) |
| 157 | [C₉H₉S]⁺ |
| 143/145 | [C₆H₄ClS]⁺ |
| 117 | [C₉H₉]⁺ (Indanyl cation) |
| 111/113 | [C₆H₄Cl]⁺ |
Elemental Analysis
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) present in a compound. This data is crucial for confirming the empirical formula of a newly synthesized substance and serves as a key indicator of its purity.
For this compound, the molecular formula is C₁₅H₁₃ClS. Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of carbon (12.011 g/mol ), hydrogen (1.008 g/mol ), chlorine (35.453 g/mol ), and sulfur (32.065 g/mol ).
The analysis is typically performed using a CHNS analyzer, which involves the combustion of a small, precisely weighed sample of the compound in a stream of oxygen. The combustion products (CO₂, H₂O, and SO₂) are then separated and quantified by detectors, such as thermal conductivity or infrared detectors. The chlorine content can be determined by methods such as titration or ion chromatography after combustion.
The experimentally determined percentages of each element are then compared to the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and theoretical values, typically within a margin of ±0.4%, provides strong evidence for the proposed molecular structure and indicates a high degree of sample purity.
Table 3: Elemental Analysis Data for this compound (C₁₅H₁₃ClS)
| Element | Theoretical (%) | Experimental (%) |
|---|---|---|
| Carbon (C) | 65.56 | 65.48 |
| Hydrogen (H) | 4.77 | 4.81 |
| Chlorine (Cl) | 12.90 | 12.85 |
The hypothetical experimental data presented in the table show a strong correlation with the theoretical values, which would serve to confirm the elemental composition of this compound.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Dichloromethane |
| Hexane |
Future Frontiers in this compound Research: A Roadmap of Unexplored Potential
The scientific community is paying close attention to the indan scaffold, a key component in many biologically active compounds. A particularly interesting, yet largely unexplored, derivative is this compound. This compound, which combines the indan structure with a 4-chlorophenylthio group, presents a unique opportunity for new discoveries in medicine. This article explores the future of research on this compound, focusing on new ideas and undiscovered areas that could lead to significant advancements.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
